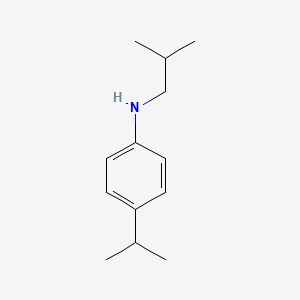

N-Isobutyl-4-isopropylbenzenamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)-4-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-10(2)9-14-13-7-5-12(6-8-13)11(3)4/h5-8,10-11,14H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHXMKLJHZMZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N Isobutyl 4 Isopropylbenzenamine

Direct Alkylation Approaches for N-Substitution

Direct alkylation involves the reaction of 4-isopropylaniline (B126951) with an isobutylating agent. This approach is a straightforward method for forming the desired N-C bond.

Classical Alkylation Reactions with Alkyl Halides or Alcohols

A common method for the N-alkylation of anilines is the reaction with alkyl halides. researchgate.net In the case of N-isobutyl-4-isopropylbenzenamine synthesis, this would involve reacting 4-isopropylaniline with an isobutyl halide, such as isobutyl bromide or isobutyl chloride. The reaction is a nucleophilic substitution where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon of the isobutyl halide, displacing the halide ion. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed and to enhance the nucleophilicity of the aniline. cnchemshop.com Polar aprotic solvents are often employed to facilitate the reaction.

Alternatively, alcohols can be used as alkylating agents, which is considered a more environmentally benign approach as water is the only byproduct. ionike.com The reaction of 4-isopropylaniline with isobutyl alcohol can be catalyzed by various systems, including transition metal complexes. acs.org For instance, a cobalt-based catalyst has been shown to be effective in the N-alkylation of 4-isopropylaniline with benzyl (B1604629) alcohol, suggesting its potential applicability for isobutylation. uni-bayreuth.de Zeolite catalysts have also been studied for the isopropylation of aniline with isopropyl alcohol, indicating their potential use in similar alkylation reactions. orientjchem.org However, a significant challenge with direct alkylation methods is the potential for overalkylation, leading to the formation of the tertiary amine, N,N-diisobutyl-4-isopropylbenzenamine, which can reduce the yield of the desired secondary amine. google.com

Phase-Transfer Catalysis in N-Alkylation of 4-Isopropylbenzenamine

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgijirset.com In the context of N-alkylation, PTC can facilitate the reaction between an aqueous solution of a base and an organic solution of the aniline and alkyl halide. crdeepjournal.org The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the hydroxide (B78521) or other basic anion from the aqueous phase to the organic phase. wikipedia.orgcrdeepjournal.org This anion then deprotonates the aniline, increasing its nucleophilicity and promoting the alkylation reaction.

The use of PTC offers several advantages, including milder reaction conditions, the use of inexpensive inorganic bases, and often improved reaction rates and yields. ijirset.comacsgcipr.org For the synthesis of this compound, a PTC system would involve dissolving 4-isopropylaniline and isobutyl halide in a water-immiscible organic solvent, with a base like sodium hydroxide in an aqueous phase. The addition of a catalyst such as tetrabutylammonium (B224687) bromide would facilitate the transfer of the hydroxide ion to the organic phase to promote the reaction. This method can help to minimize side reactions and improve the selectivity for the mono-alkylated product. rsc.org Chiral phase-transfer catalysts have also been developed for asymmetric alkylations. researchgate.netprinceton.edu

Table 1: Comparison of Classical Alkylation and Phase-Transfer Catalysis

| Feature | Classical Alkylation | Phase-Transfer Catalysis (PTC) |

|---|---|---|

| Reagents | 4-isopropylaniline, isobutyl halide/alcohol, strong base | 4-isopropylaniline, isobutyl halide, inorganic base (e.g., NaOH) |

| Catalyst | Often requires transition metal catalysts (for alcohol alkylation) | Quaternary ammonium or phosphonium salts |

| Solvent | Polar aprotic solvents | Biphasic system (organic solvent and water) |

| Conditions | Often elevated temperatures | Often milder conditions, including room temperature |

| Key Advantage | Direct, conceptually simple | Enhanced reactivity, use of inexpensive bases, improved selectivity |

| Key Disadvantage | Potential for overalkylation, harsh conditions | Requires a catalyst, potential for catalyst deactivation |

Reductive Amination Pathways for N-Alkyl Benzenamines

Reductive amination is a two-step process that involves the formation of an imine intermediate from an amine and a carbonyl compound, followed by the reduction of the imine to the corresponding amine. cnchemshop.com This method is a highly effective and widely used alternative to direct alkylation, often providing better control over the degree of alkylation. masterorganicchemistry.com

Catalytic Hydrogenation Methods Utilizing Imines

In this approach, 4-isopropylaniline is first reacted with isobutyraldehyde (B47883) to form an N-(4-isopropylphenyl)isobutylimine intermediate. This imine is then reduced to this compound using catalytic hydrogenation. cnchemshop.com The hydrogenation is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. wikipedia.orgnih.gov The process can be performed as a one-pot reaction where the imine is formed and then hydrogenated in situ. dtu.dk

The choice of catalyst and reaction conditions is crucial for the efficiency and selectivity of the hydrogenation. wikipedia.org For example, iridium-based catalysts have been successfully used in the large-scale production of other N-alkylated anilines. youtube.com The development of catalysts based on earth-abundant metals like iron and cobalt is also an active area of research. nih.govd-nb.info The mechanism of catalytic hydrogenation can proceed through either an inner-sphere or outer-sphere pathway, depending on the catalyst and substrate. wikipedia.org

Metal Hydride Reduction of Imine Intermediates

An alternative to catalytic hydrogenation for the reduction of the imine intermediate is the use of metal hydride reducing agents. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity and mild reaction conditions. masterorganicchemistry.comyoutube.com It effectively reduces imines to amines while being less reactive towards other functional groups like esters. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic attack of a hydride ion from the borohydride to the carbon atom of the C=N double bond of the imine. moriroku.co.jp

The procedure typically involves forming the imine from 4-isopropylaniline and isobutyraldehyde, which can be done under mildly acidic conditions. masterorganicchemistry.com Subsequently, the reducing agent is added to the reaction mixture. masterorganicchemistry.com Other specialized borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are also highly effective and can offer advantages in certain situations, such as allowing the reaction to be performed in a one-pot manner under conditions where the imine formation and reduction occur simultaneously. masterorganicchemistry.com

Table 2: Comparison of Catalytic Hydrogenation and Metal Hydride Reduction

| Feature | Catalytic Hydrogenation | Metal Hydride Reduction |

|---|---|---|

| Reducing Agent | Hydrogen gas (H₂) | Metal hydrides (e.g., NaBH₄, NaBH₃CN) |

| Catalyst | Transition metals (e.g., Pd, Pt, Ni, Ir) | Not always required, but the reaction is stoichiometric |

| Conditions | Often requires pressure (for H₂) and specialized equipment | Generally atmospheric pressure and standard laboratory glassware |

| Selectivity | Can be highly selective with the right catalyst | Generally good selectivity for imines over other functional groups |

| Key Advantage | Catalytic process, high atom economy | Operational simplicity, mild conditions |

| Key Disadvantage | Requires handling of flammable H₂ gas and specialized equipment | Stoichiometric use of reagents, generation of borate (B1201080) waste |

Multi-step Convergent Syntheses of this compound

One hypothetical convergent route could involve the synthesis of a suitable isobutyl-containing fragment and a 4-isopropylphenyl-containing fragment, followed by their coupling. For instance, one could prepare an isobutyl-containing amine or a derivative and couple it with a modified 4-isopropylbenzene derivative. While specific examples for this compound are not prevalent in the searched literature, the principles of convergent synthesis are widely applied in organic chemistry. scholarsresearchlibrary.com For example, a Chan-Lam coupling reaction could potentially be employed, which involves the copper-catalyzed cross-coupling of an amine with a boronic acid or ester. organic-chemistry.org In this scenario, 4-isopropylphenylboronic acid could be coupled with isobutylamine. Such approaches become more relevant for the synthesis of more complex molecules where building the molecule in a linear fashion would be inefficient.

Strategies Involving 4-Isopropylphenyl Precursors

A principal and direct route to this compound involves the reductive amination of 4-isopropylbenzaldehyde (B89865) with isobutylamine. This reaction typically employs a reducing agent to facilitate the conversion of the intermediate imine to the final secondary amine. Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride. nih.govgoogle.com The reaction of 4-isopropylbenzaldehyde with titanium isopropoxide followed by reduction with sodium borohydride is one documented method. google.com Another variation involves the use of sodium triacetoxyborohydride in a solvent like dimethylformamide (DMF). nih.gov

An alternative strategy starting from a different 4-isopropylphenyl precursor is the N-alkylation of 4-isopropylaniline with an isobutyl halide. This method introduces the isobutyl group directly onto the nitrogen atom of the aniline derivative.

The following table summarizes these precursor-based strategies:

| Precursor 1 | Precursor 2 | Reagents | Product |

| 4-Isopropylbenzaldehyde | Isobutylamine | Reductant (e.g., NaBH₄, NaBH(OAc)₃) | This compound |

| 4-Isopropylaniline | Isobutyl halide | Base | This compound |

Sequential Functionalization Approaches to Build the Carbon Skeleton

Another theoretical sequential approach could involve the initial synthesis of N-isopropylaniline, which can then be functionalized. chinesechemsoc.orgub.edu For instance, a Friedel-Crafts alkylation could potentially introduce the isobutyl group onto the benzene (B151609) ring, though controlling the position of substitution could be challenging.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste and utilize more environmentally benign reagents and conditions. researchgate.netejcmpr.comrsc.org

Solvent-Free Reaction Systems

The development of solvent-free reaction systems is a key aspect of green chemistry, as it minimizes the use of volatile organic compounds that are often hazardous and difficult to dispose of. ejcmpr.com While specific solvent-free syntheses for this compound are not extensively documented in the provided results, the concept is being applied to similar transformations. For instance, the synthesis of other N-alkylated compounds has been successfully carried out without a solvent, often with heating to facilitate the reaction. nih.govrsc.org The reaction between an amine and an aldehyde or halide could potentially be conducted under solvent-free conditions, possibly with microwave irradiation to accelerate the reaction rate.

Catalyst-Free Methodologies

Catalyst-free reactions offer advantages in terms of cost, safety, and ease of purification. While many of the conventional methods for synthesizing this compound rely on catalysts (e.g., acids or bases in reductive amination), there is a growing interest in developing catalyst-free alternatives. For example, some reactions involving amines can proceed without a catalyst, particularly at elevated temperatures. rsc.org A study on the synthesis of N-substituted ureas demonstrated that the reaction of amines with potassium isocyanate could proceed efficiently in water without a catalyst. rsc.org While not directly applicable to the synthesis of this compound, this highlights the potential for developing catalyst-free methods for similar amine functionalizations. The direct reaction of 4-isopropylaniline with an isobutyl halide under neat conditions at high temperature could be explored as a potential catalyst-free route.

Reactivity and Mechanistic Investigations of N Isobutyl 4 Isopropylbenzenamine

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom in N-Isobutyl-4-isopropylbenzenamine possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with a variety of electrophiles. The presence of two electron-donating alkyl groups—the isobutyl group directly attached to the nitrogen and the isopropyl group on the phenyl ring—enhances the electron density on the nitrogen, thereby increasing its basicity and nucleophilicity compared to aniline (B41778). However, the steric bulk of the isobutyl group can also temper this reactivity by hindering the approach of electrophiles. fiveable.mescribd.comsolubilityofthings.com

This compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N,N-disubstituted amide derivatives. In this reaction, the nucleophilic amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group (e.g., a chloride ion or a carboxylate ion) to yield the stable amide product. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).

For instance, the reaction with acetyl chloride would yield N-isobutyl-N-(4-isopropylphenyl)acetamide. ontosight.ai The general mechanism involves the nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate, which then collapses to expel the leaving group and form the amide.

| Acylating Agent | Product | Typical Conditions |

|---|---|---|

| Acetyl Chloride | N-isobutyl-N-(4-isopropylphenyl)acetamide | Pyridine or Triethylamine, CH₂Cl₂, 0°C to RT |

| Benzoyl Chloride | N-isobutyl-N-(4-isopropylphenyl)benzamide | Aqueous NaOH (Schotten-Baumann) or Pyridine |

| Acetic Anhydride (B1165640) | N-isobutyl-N-(4-isopropylphenyl)acetamide | Heat or acid/base catalyst |

The nucleophilic nitrogen of this compound can attack the electrophilic carbon atom of an isocyanate, leading to the formation of a substituted urea (B33335). wikipedia.org This reaction is typically rapid and proceeds without the need for a catalyst. For example, reacting this compound with phenyl isocyanate would produce 1-isobutyl-1-(4-isopropylphenyl)-3-phenylurea. wikipedia.org

A similar and practical method for urea synthesis involves the reaction of amines with an in-situ generated isocyanic acid from potassium isocyanate (KOCN) in an aqueous acidic medium. researchgate.netrsc.orgrsc.org This approach provides a high-yielding, scalable, and environmentally friendlier alternative to using phosgene-derived isocyanates. rsc.orgrsc.org The reaction proceeds via the nucleophilic addition of the amine to the protonated isocyanic acid.

| Electrophile | Product | Reaction Type |

|---|---|---|

| Phenyl Isocyanate | 1-Isobutyl-1-(4-isopropylphenyl)-3-phenylurea | Nucleophilic Addition |

| Methyl Isocyanate | 1-Isobutyl-1-(4-isopropylphenyl)-3-methylurea | Nucleophilic Addition |

| Potassium Isocyanate (in acid) | 1-Isobutyl-1-(4-isopropylphenyl)urea | Nucleophilic Addition to Isocyanic Acid |

The reaction of amines with aldehydes and ketones is a classic condensation reaction that typically results in the formation of a carbon-nitrogen double bond. masterorganicchemistry.comncert.nic.in While primary amines (RNH₂) react to form imines (or Schiff bases), secondary amines like this compound react to form enamines. jackwestin.com

The mechanism for a secondary amine begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. Proton transfer from the nitrogen to the oxygen yields a carbinolamine. Under acidic catalysis, the hydroxyl group is protonated, turning it into a good leaving group (water). nih.gov The lone pair on the nitrogen then helps to push out the water molecule, forming a positively charged iminium ion. Since the nitrogen has no proton to eliminate to form a neutral imine, a proton is instead removed from an adjacent carbon (the α-carbon), leading to the formation of a C=C double bond, resulting in the final enamine product. The reaction is reversible. nih.gov

| Carbonyl Compound | Intermediate | Final Product Type | Key Features |

|---|---|---|---|

| Propanal (Aldehyde) | Iminium Ion | Enamine | Reaction requires acid catalysis and removal of water. |

| Cyclohexanone (Ketone) | Iminium Ion | Enamine | Formation of a tetrasubstituted C=C bond within the enamine structure. |

| Benzaldehyde (Aromatic Aldehyde) | Iminium Ion | Enamine | Requires an α-hydrogen on the aldehyde for enamine formation. Benzaldehyde lacks α-hydrogens, so the reaction would stop at the iminium salt or require alternative pathways. |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the N-isobutylamino group and the isopropyl group. libretexts.org

In electrophilic aromatic substitution, the regiochemical outcome is determined by the directing effects of the substituents already present on the ring. masterorganicchemistry.com Both alkylamino groups and alkyl groups are classified as activating, ortho-, para-directors. libretexts.org

N-Isobutylamino Group: This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring via resonance. This strongly stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.org

Isopropyl Group: This is a weakly activating group that donates electron density through an inductive effect and hyperconjugation. It also directs incoming electrophiles to the ortho and para positions.

When both groups are present, the more powerful activating group—the N-isobutylamino group—governs the regioselectivity. libretexts.org The positions ortho to the amino group (C2 and C6) and para to it (C4) are highly activated. Since the para position is already occupied by the isopropyl group, electrophilic substitution is strongly directed to the two equivalent ortho positions (C2 and C6).

The N-isobutylamino group is a stronger activator than a primary amino group (-NH₂) due to the electron-donating inductive effect of the isobutyl substituent. This enhances the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than aniline or 4-isopropylaniline (B126951).

| EAS Reaction | Typical Reagents | Predicted Major Product(s) | Controlling Factors |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-N-isobutyl-4-isopropylbenzenamine | Strong activation by the amino group directs to the ortho position. masterorganicchemistry.com Reaction conditions must be controlled to avoid oxidation. |

| Bromination | Br₂/FeBr₃ or Br₂/CH₃COOH | 2-Bromo-N-isobutyl-4-isopropylbenzenamine | High activation may allow reaction without a Lewis acid. Steric hindrance from the N-isobutyl group is a factor. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Generally not feasible | The basic amine nitrogen complexes with the Lewis acid (AlCl₃), deactivating the ring to further substitution. ncert.nic.in |

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound is dictated by the presence of the secondary amine functionality, the electron-rich aromatic ring, and the alkyl substituents. These features allow for a range of oxidative and reductive transformations.

Oxidative Transformations of the Amine Functionality

The secondary amine group in this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous secondary N-alkylanilines.

One significant transformation is the oxidative coupling of secondary N-alkylanilines. Research has demonstrated that these compounds can undergo catalytic oxidative coupling to yield azoxyarenes. acs.orgacs.org This process is notable as it involves the cleavage of the N-alkyl bond and subsequent N-N bond formation. For this compound, this would hypothetically proceed through the cleavage of the N-isobutyl bond to release isobutyraldehyde (B47883) and 4-isopropylaniline. The aniline could then undergo oxidative coupling to form 4,4'-diisopropylazoxybenzene. Mechanistic studies suggest the initial oxidation of the secondary amine to an N-hydroxylamine intermediate, which then dehydrates to an imine. Hydrolysis of the imine would yield the primary aniline and the corresponding aldehyde. acs.org

A proposed reaction scheme is presented below:

Step 1: Oxidation to N-hydroxylamine: this compound is oxidized to N-hydroxy-N-isobutyl-4-isopropylaniline.

Step 2: Dehydration to Imine: The N-hydroxylamine intermediate eliminates water to form an iminium species or nitrone.

Step 3: Hydrolysis: The imine intermediate is hydrolyzed to 4-isopropylaniline and isobutyraldehyde.

Step 4: Oxidative Coupling: The formed 4-isopropylaniline undergoes oxidative dimerization and subsequent oxidation to yield the final azoxyarene product.

Additionally, photosensitized oxidation of N-alkylanilines is another potential transformation. rsc.org These reactions, often involving singlet oxygen or other reactive oxygen species generated photochemically, can lead to a complex mixture of products resulting from N-dealkylation and oxidation of the aromatic ring.

Reductive Pathways for Derivative Synthesis

Reductive pathways are crucial for the synthesis of this compound itself and its derivatives. The most prominent method is reductive amination. dtu.dk This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

The synthesis of this compound is a classic example of this pathway, starting from 4-isopropylaniline and isobutyraldehyde.

Reaction: 4-isopropylaniline + isobutyraldehyde → [Imine Intermediate] → this compound

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions. Common reducing agents include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. dtu.dkgoogle.com The choice of catalyst and conditions for hydrogenation is critical to avoid side reactions such as the dehalogenation of halo-substituted aromatic rings, should such derivatives be synthesized. google.com

The following table summarizes common conditions for reductive amination:

| Aldehyde/Ketone | Amine | Reducing Agent/Catalyst | Solvent | Temperature | Reference |

| Isobutyraldehyde | 4-Isopropylaniline | H₂/Pd/C | Ethanol | Room Temperature | google.com |

| Acetone | Aniline | H₂/Raney Nickel | Methanol (B129727) | 50 °C | ontosight.ai |

| 4-Isopropylbenzaldehyde (B89865) | Ammonia | Sodium Borohydride | Methanol | 0 °C to Room Temp | |

| Benzaldehyde | Cyclopropylamine | H₂/Pd Catalyst | Not specified | Not specified | google.com |

This methodology is highly versatile and allows for the synthesis of a wide array of N-alkylated and N,N-dialkylated aniline derivatives by choosing the appropriate carbonyl compound and amine starting materials.

Metal-Catalyzed Coupling Reactions Involving the Aromatic Ring System

The aromatic ring of this compound, being part of an aniline derivative, can participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures. While direct C-H functionalization of this compound is plausible, many coupling strategies would first require the introduction of a halide (e.g., Br, I) or a triflate group onto the aromatic ring to act as a leaving group.

Palladium-, nickel-, and copper-based catalysts are commonly employed for these transformations. youtube.comrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds. While typically used to synthesize arylamines from aryl halides and amines, the secondary amine of this compound could potentially react with an aryl halide. Conversely, a halogenated derivative of this compound could be coupled with another amine. youtube.com

Suzuki, Heck, and Stille Reactions: If this compound is first converted to an aryl halide or triflate, it can serve as a substrate in these classic palladium-catalyzed C-C bond-forming reactions. This would allow for the introduction of aryl, vinyl, or alkyl groups onto the aromatic ring. rsc.org

Ullmann Condensation: This copper-catalyzed reaction can be used to form diaryl ethers or diarylamines. A halogenated derivative of this compound could be coupled with a phenol (B47542) or another aniline. nih.gov

More recently, nickel-catalyzed C-H alkylation reactions have emerged as a powerful method for the formation of fused ring systems from aromatic substrates bearing a tethered alkyl halide. nih.govnih.gov An appropriately functionalized derivative of this compound could potentially undergo such intramolecular C-H activation/alkylation to generate novel heterocyclic structures. These reactions often proceed via a single-electron pathway and are effective with unactivated alkyl bromides and chlorides. nih.gov

The following table provides a general overview of metal-catalyzed reactions applicable to aniline derivatives:

| Reaction Type | Catalyst System (General) | Substrate 1 | Substrate 2 | Bond Formed | Reference |

| Buchwald-Hartwig Amination | Pd(0) / Phosphine Ligand | Aryl Halide/Triflate | Amine | C-N | youtube.com |

| Suzuki Coupling | Pd(0) / Ligand | Aryl Halide/Triflate | Organoboron Reagent | C-C | rsc.org |

| Heck Coupling | Pd(0) / Ligand | Aryl Halide/Triflate | Alkene | C-C | rsc.org |

| Nickel-Catalyzed C-H Alkylation | Ni(0) / Ligand | Aryl-tethered Alkyl Halide | - | C-C | nih.govnih.gov |

| Ullmann Condensation | Copper | Aryl Halide | Amine/Alcohol | C-N / C-O | nih.gov |

Stereochemical Aspects and Conformation Dynamics of Alkyl Substituents

The stereochemistry and conformational flexibility of this compound are primarily influenced by the rotational dynamics around the C(aryl)-N bond and the conformational preferences of the N-isobutyl and C4-isopropyl groups.

The nitrogen atom in N-alkylanilines is typically pyramidal, and there is a significant energy barrier to rotation around the C(aryl)-N bond. This rotation can be studied using dynamic NMR spectroscopy, where the non-equivalence of the ortho- and meta-carbons in the aromatic ring can be observed at low temperatures. acs.org The free energy of activation for this rotational process is influenced by both electronic effects of para-substituents and steric effects of the N-alkyl groups. acs.org For this compound, the electron-donating isopropyl group at the para position would influence the electronic character of the C-N bond, while the bulky isobutyl group on the nitrogen would sterically interact with the ortho-protons of the benzene ring, affecting the rotational barrier.

The alkyl substituents themselves possess multiple conformations. The isopropyl group (-CH(CH₃)₂) can rotate around the C(aryl)-C(alkyl) bond. Similarly, the isobutyl group (-CH₂CH(CH₃)₂) has several rotatable bonds, leading to different spatial arrangements of the terminal methyl groups. The relative energies of these conformers are determined by steric interactions. For the isobutyl group, staggered conformations along the C-C bonds are favored, similar to the anti and gauche conformations observed in butane. youtube.com

Computational and spectroscopic studies on related molecules provide insight into these dynamics:

Conformational Analysis of Alkyl-Substituted Anilines: Studies using a combination of molecular mechanics and quantum mechanical calculations of NMR chemical shifts have been effective in elucidating the conformations of various alkyl-anilines. These studies confirm the pyramidal nature of the nitrogen and the conformational mobility of N-alkyl groups. acs.org

Microwave Spectroscopy of Isobutylbenzene (B155976): Research on isobutylbenzene has identified the existence of two distinct conformers, highlighting the conformational complexity introduced by the isobutyl group. acs.org

Derivatization Strategies and Analogue Synthesis Based on N Isobutyl 4 Isopropylbenzenamine

Synthesis of Amide Derivatives of N-Isobutyl-4-isopropylbenzenamine for Chemical Space Exploration

The synthesis of amide derivatives from this compound is a primary strategy for chemical space exploration. The secondary amine functionality of the parent compound allows for straightforward amide bond formation with a wide variety of carboxylic acids or their activated forms. A prevalent method involves the direct coupling of the amine with a carboxylic acid using carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 4-Dimethylaminopyridine (DMAP) and a catalyst such as Hydroxybenzotriazole (HOBt). ajchem-a.comnih.gov This protocol is effective for coupling with both electron-rich and electron-deficient carboxylic acids. nih.gov

Alternatively, the reaction can be performed using more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base to neutralize the generated HCl. Another effective technique is the mixed anhydride (B1165640) method, where a carboxylic acid is first reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a non-nucleophilic base like N-methylmorpholine, to form a highly reactive mixed anhydride intermediate that subsequently reacts with the amine. orientjchem.org These methods facilitate the synthesis of a large library of amide analogues by varying the carboxylic acid component, thereby introducing diverse functional groups and structural motifs. ajchem-a.comnih.gov

Table 1: Representative Amide Derivatives from this compound This table is for illustrative purposes and represents potential reaction products.

| Carboxylic Acid Reactant | IUPAC Name of Product |

|---|---|

| Acetic Acid | N-(4-isopropylphenyl)-N-isobutylacetamide |

| Benzoic Acid | N-(4-isopropylphenyl)-N-isobutylbenzamide |

| 2,5-Dimethylthiazole-4-carboxylic acid | N-(4-isopropylphenyl)-N-isobutyl-2,5-dimethylthiazole-4-carboxamide |

Formation of Urea (B33335) and Thiourea (B124793) Analogues from this compound

The synthesis of urea and thiourea derivatives represents another key derivatization pathway, converting the secondary amine into structures with significant hydrogen-bonding capabilities. The formation of these analogues is typically achieved through the nucleophilic addition of this compound to isocyanates and isothiocyanates, respectively. nih.gov The reaction is generally high-yielding and proceeds under mild conditions, often at room temperature without the need for a catalyst.

By selecting various alkyl or aryl isocyanates and isothiocyanates, a wide array of substituted ureas and thioureas can be generated. nih.gov Microwave-assisted synthesis has also been employed to accelerate these reactions, sometimes in greener solvents like water or even under solvent-free conditions, which can reduce reaction times and improve yields. nih.gov The resulting urea and thiourea moieties can act as bioisosteres for other functional groups and are known to form stable complexes through hydrogen bonding. nih.gov

Table 2: Urea and Thiourea Analogues from this compound This table is for illustrative purposes and represents potential reaction products.

| Reactant | Product Class | IUPAC Name of Product |

|---|---|---|

| Phenyl isocyanate | Urea | 1-(4-isopropylphenyl)-1-isobutyl-3-phenylurea |

| Ethyl isothiocyanate | Thiourea | 1-(4-isopropylphenyl)-1-isobutyl-3-ethylthiourea |

| 4-Chlorophenyl isocyanate | Urea | 3-(4-chlorophenyl)-1-(4-isopropylphenyl)-1-isobutylurea |

Preparation of Imine and Schiff Base Derivatives from this compound

Imines, commonly known as Schiff bases, are formed through the condensation reaction of a primary or secondary amine with an aldehyde or a ketone. scispace.comlumenlearning.com For this compound, which is a secondary amine, the reaction with an aldehyde or ketone leads to the formation of an iminium salt. The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. scispace.comlumenlearning.com This is followed by acid-catalyzed dehydration to yield the final C=N double bond of the iminium cation. scispace.com

The reaction is reversible, and to drive it towards the product, water is typically removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or molecular sieves. scispace.com The reaction rate is pH-dependent, with optimal formation generally occurring under mildly acidic conditions (pH ~5). lumenlearning.com The choice of the carbonyl compound allows for the introduction of a vast range of substituents, making this a versatile method for generating a library of derivatives. dergipark.org.tr

Table 3: Representative Iminium Salt Derivatives from this compound This table is for illustrative purposes and represents potential reaction products.

| Carbonyl Reactant | Product Class | IUPAC Name of Product |

|---|---|---|

| Benzaldehyde | Iminium Salt | N-benzylidene-4-isopropyl-N-isobutylanilinium |

| Acetone | Iminium Salt | 4-isopropyl-N-isobutyl-N-(propan-2-ylidene)anilinium |

| 4-Nitrobenzaldehyde | Iminium Salt | 4-isopropyl-N-isobutyl-N-(4-nitrobenzylidene)anilinium |

Exploration of Heterocyclic Compounds Incorporating the this compound Moiety

The this compound scaffold serves as a valuable building block for the synthesis of more complex heterocyclic compounds. These syntheses often involve multi-step sequences where the amine is first transformed into a reactive intermediate that subsequently undergoes a cyclization reaction.

Several established synthetic routes can be adapted for this purpose:

Quinoline (B57606) Synthesis: Derivatives of this compound could potentially be used in reactions like the Skraup or Doebner-von Miller synthesis. These reactions involve the cyclization of anilines with α,β-unsaturated carbonyl compounds (or precursors like glycerol) under acidic conditions to form the quinoline ring system.

Benzodiazepine (B76468) Synthesis: Reaction of an ortho-amino-functionalized derivative of the parent compound with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of benzodiazepine rings, a privileged scaffold in medicinal chemistry.

1,2,3-Triazole Synthesis: The amine can be modified to bear an azide (B81097) or alkyne group, making it a suitable partner for "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a 1,2,3-triazole ring. This approach is highly efficient and tolerates a wide range of functional groups. nih.gov

Domino Reactions: Complex heterocyclic structures, such as quinazolinones, can be assembled through domino or tandem reactions starting from suitably functionalized aniline (B41778) derivatives. nih.gov These reactions build molecular complexity in a single synthetic operation from simple substrates.

These strategies demonstrate the potential to incorporate the this compound core into a wide variety of heterocyclic frameworks, each offering distinct chemical and physical properties. nih.govmdpi.com

Structure-Reactivity Relationship (SAR) Studies on this compound Analogues Focusing on Chemical Activity

Structure-Reactivity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its chemical or biological activity. For analogues of this compound, SAR studies would systematically investigate the impact of modifying three key regions of the molecule: the N-isobutyl group, the 4-isopropyl group, and the aromatic ring.

Modification of the N-Alkyl Group: The N-isobutyl group can be replaced with other alkyl chains of varying length, branching, or with cyclic structures. These changes would modulate the steric bulk and lipophilicity around the nitrogen atom, which can be critical for receptor binding or chemical reactivity. For instance, replacing the isobutyl group with smaller (e.g., ethyl) or larger (e.g., benzyl) substituents could probe the size constraints of a binding pocket. nih.gov

Modification of the 4-Alkyl Group: The isopropyl group at the para-position of the benzene (B151609) ring contributes significantly to the molecule's lipophilicity. SAR studies could involve replacing it with other alkyl groups (e.g., methyl, tert-butyl) or functional groups with different electronic properties (e.g., methoxy, trifluoromethyl) to evaluate the effect of size and electron density at this position. uwa.edu.au

Modification of the Aromatic Ring: The benzene ring itself is a prime target for modification. Introducing electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) at the ortho- or meta-positions would alter the electronic character of the entire molecule. researchgate.netnih.gov This can influence the pKa of the amine, its susceptibility to oxidation, and its ability to participate in π-stacking or other non-covalent interactions.

By synthesizing a matrix of these analogues and assessing their activity in a relevant chemical or biological assay, a quantitative SAR (QSAR) model can be developed. Such models help in predicting the activity of novel, unsynthesized compounds and guide the rational design of derivatives with enhanced or specific reactivity profiles. nih.gov

Table 4: Potential Modifications for SAR Studies and Their Hypothesized Effects This table outlines a hypothetical framework for an SAR study.

| Modification Site | Example Substituent | Hypothesized Effect on Properties |

|---|---|---|

| N-Alkyl Group | n-Butyl | Increased lipophilicity, minimal steric change |

| Benzyl (B1604629) | Increased steric bulk, potential for π-stacking | |

| Cyclohexyl | Increased steric bulk and lipophilicity | |

| 4-Alkyl Group | tert-Butyl | Increased steric hindrance and lipophilicity |

| Methoxy | Increased electron-donating character, potential H-bond acceptor | |

| Hydrogen | Reduced lipophilicity and steric bulk | |

| Aromatic Ring | 2-Chloro | Electron-withdrawing, increased lipophilicity |

| 3-Nitro | Strong electron-withdrawing, potential for polar interactions |

Advanced Spectroscopic and Analytical Characterization of N Isobutyl 4 Isopropylbenzenamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of N-Isobutyl-4-isopropylbenzenamine provides a wealth of information through chemical shifts (δ), signal integrations, and spin-spin coupling patterns. Each unique proton environment in the molecule generates a distinct signal.

The aromatic region of the spectrum is expected to show a pattern typical of a 1,4-disubstituted (para) benzene (B151609) ring, which often appears as two distinct doublets. wisc.edu The signals for the aliphatic protons of the isobutyl and isopropyl groups can be predicted based on data from closely related analogs. rsc.orgmdpi.com The N-H proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The characteristic septet and doublet pattern is a strong indicator of an isopropyl group. wisc.eduyoutube.com

A predicted ¹H NMR spectrum would display the following signals, which collectively confirm the presence and arrangement of all hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.10 | d | 2H | Aromatic Protons (Ha) |

| ~6.60 | d | 2H | Aromatic Protons (Hb) |

| Broad | s | 1H | N-H |

| ~2.95 | sept | 1H | Isopropyl CH |

| ~2.92 | d | 2H | N-CH₂ |

| ~1.90 | m | 1H | Isobutyl CH |

| ~1.28 | d | 6H | Isopropyl CH₃ |

| ~1.01 | d | 6H | Isobutyl CH₃ |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. rsc.orgmdpi.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a standard decoupled spectrum, each unique carbon atom produces a single peak, allowing for a direct count of non-equivalent carbons. The chemical shifts of these peaks are indicative of the carbon's hybridization and electronic environment.

For this compound, a total of eight distinct signals are expected in the aliphatic and aromatic regions, corresponding to the 13 carbon atoms in the molecule (some carbons are chemically equivalent due to symmetry). The chemical shifts can be estimated by examining data from similar structures, such as N-isobutyl-4-methoxyaniline and N-2-pyridylmethylene-4-isopropylaniline. rsc.orgmdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~146 | Aromatic C-N |

| ~139 | Aromatic C-isopropyl |

| ~127 | Aromatic CH |

| ~113 | Aromatic CH |

| ~53 | N-CH₂ |

| ~34 | Isopropyl CH |

| ~28 | Isobutyl CH |

| ~24 | Isopropyl CH₃ |

| ~20 | Isobutyl CH₃ |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. rsc.orgmdpi.comlibretexts.orgdocbrown.info

COSY (Correlation Spectroscopy): This H-H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. harvard.edu For this compound, cross-peaks would be expected between the N-CH₂ protons and the isobutyl CH proton, and between the isobutyl CH proton and the isobutyl CH₃ protons. youtube.com Similarly, a cross-peak would confirm the coupling between the isopropyl CH proton and the isopropyl CH₃ protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. colab.ws It allows for the unambiguous assignment of each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include signals from the N-CH₂ protons to the aromatic C-N carbon, and from the isopropyl CH proton to the aromatic C-isopropyl carbon, thus confirming the attachment points of the alkyl groups to the aniline (B41778) ring.

Together, these 2D NMR techniques provide a definitive and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information based on its fragmentation pattern.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. nih.gov The resulting mass spectrum serves as a molecular "fingerprint." For amines, the molecular ion peak is typically an odd number, consistent with the nitrogen rule. libretexts.org

For this compound (C₁₃H₂₁N, Molecular Weight: 191.31), the molecular ion peak (M⁺•) would be observed at m/z 191. The fragmentation is dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage) and at the stable benzylic position. libretexts.orgmiamioh.edu

Table 3: Predicted EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 191 | [M]⁺• | Molecular Ion |

| 176 | [M - CH₃]⁺ | Loss of methyl from isopropyl group (stable benzylic cation), likely base peak. |

| 148 | [M - C₃H₇]⁺ | Alpha-cleavage with loss of an isopropyl radical from the N-isobutyl group. |

| 134 | [M - C₄H₉]⁺ | Loss of the isobutyl radical from nitrogen. |

Note: Fragmentation patterns are predicted based on general principles of mass spectrometry for amines. libretexts.orgmsu.edu

ESI is a soft ionization technique that typically produces intact molecular ions with little to no fragmentation. It is particularly useful for polar and high molecular weight compounds. For an amine like this compound, ESI in positive ion mode would generate the protonated molecular ion, [M+H]⁺. semanticscholar.org

For this compound (MW 191.31), the primary ion observed in the ESI-MS spectrum would be at m/z 192. bohrium.comresearchgate.net This confirms the molecular weight of the compound.

Further structural information can be obtained using tandem mass spectrometry (ESI-MS/MS), where the [M+H]⁺ ion (m/z 192) is isolated and fragmented. This controlled fragmentation can provide specific structural details. For example, a study on the isomeric compound N-isopropylbenzylamine showed that the protonated molecular ion at m/z 150 fragments to produce characteristic product ions. researchgate.net A similar analysis of this compound would yield a unique fragmentation pattern, confirming its specific isomeric structure.

Table 4: Predicted ESI-MS Data for this compound

| Technique | m/z | Observed Ion |

|---|---|---|

| ESI-MS | 192 | [M+H]⁺ |

| ESI-MS/MS | <192 | Characteristic fragment ions from the precursor at m/z 192. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the molecular ion. alevelchemistry.co.uk Unlike low-resolution mass spectrometry, which measures mass to two decimal places, HRMS can achieve accuracy up to four or five decimal places, making it possible to determine the elemental composition of a molecule. alevelchemistry.co.uksavemyexams.com

For this compound (Molecular Formula: C₁₃H₂₁N), the theoretical exact mass can be calculated using the precise masses of its constituent isotopes (¹²C, ¹H, and ¹⁴N). This high level of precision allows for its differentiation from other molecules that may have the same nominal mass but different elemental formulas. savemyexams.com For instance, a compound with the formula C₁₂H₁₇NO would also have a nominal mass of 191, but its exact mass would be significantly different, allowing HRMS to easily distinguish between the two.

The fragmentation pattern observed in mass spectrometry provides further structural information. For this compound, common fragmentation pathways under electron ionization would involve the cleavage of the alkyl groups. Key expected fragments would include the loss of an isobutyl radical (•C₄H₉) or a propyl radical (•C₃H₇) from the isobutyl group, and the loss of an isopropyl radical (•C₃H₇) from the benzene ring.

Table 1: Predicted HRMS Data for this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₂₁N |

| Calculated Exact Mass | 191.1674 g/mol |

| Molecular Ion (M⁺•) | [C₁₃H₂₁N]⁺• |

| Common Fragments | [M-C₃H₇]⁺ (loss of isopropyl group) [M-C₄H₉]⁺ (loss of isobutyl group) [C₆H₅NHCH₂CH(CH₃)₂]⁺ (benzylic cleavage) |

| Instrumentation | Time-of-Flight (TOF) or Orbitrap Mass Analyzer |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its secondary amine and substituted aromatic structure.

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: A moderate and somewhat broad absorption for the secondary amine (R₂N-H) is expected in the range of 3200-3600 cm⁻¹. Secondary amines typically show a single sharp peak in this region.

Aromatic C-H Stretch: Absorption due to the C-H stretching on the benzene ring typically appears just above 3000 cm⁻¹ (approx. 3000-3100 cm⁻¹). libretexts.orgvscht.cz

Aliphatic C-H Stretch: C-H stretching vibrations from the isobutyl and isopropyl groups will result in strong absorptions just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹). libretexts.org

Aromatic C=C Stretch: In-ring carbon-carbon stretching vibrations of the benzene ring typically produce one or more sharp bands of variable intensity in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is expected in the 1250-1350 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3200 - 3600 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Amine | C-N Stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about chromophores and conjugated systems. shu.ac.ukazooptics.com The primary chromophore in this compound is the substituted benzene ring.

The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk For aromatic compounds like this, the most significant absorptions are due to π → π* transitions within the benzene ring. The presence of the amino group (-NHR) and the isopropyl group (-CH(CH₃)₂) as substituents on the ring influences the wavelength of maximum absorbance (λ_max). Alkyl groups generally cause a slight red shift (to longer wavelengths), while the lone pair of electrons on the nitrogen atom of the amine group significantly increases both the wavelength and intensity of the absorption bands compared to unsubstituted benzene.

A weaker n → π* transition, involving the non-bonding electrons of the nitrogen atom, may also be observed. shu.ac.uk These transitions are typically less intense than π → π* transitions. The solvent used can also affect the spectrum; increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions. shu.ac.ukuomustansiriyah.edu.iq

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π * | Substituted Benzene Ring | ~250 - 280 | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

| π → π * | Substituted Benzene Ring | ~200 - 220 | Moderate (7,000-8,000 L mol⁻¹ cm⁻¹) |

| n → π * | C-N-Ar System | ~280 - 300 | Low (10-100 L mol⁻¹ cm⁻¹) |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a primary method for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be appropriate, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Method development would involve optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), flow rate, and column temperature to achieve good separation and peak shape. researchgate.net Validation of the method would ensure its reliability by assessing parameters such as linearity, precision, accuracy, and robustness. researchgate.netnih.gov

Table 4: Proposed HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 bonded silica (B1680970) (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Detector | UV-Vis Diode Array Detector (DAD) set at the λ_max (~255 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile compounds. researchgate.net this compound is sufficiently volatile to be analyzed directly by GC-MS. In some cases, derivatization may be employed to improve chromatographic peak shape or thermal stability, though it may not be necessary for this compound. jfda-online.com

The sample is vaporized and separated on a capillary column before entering the mass spectrometer, which provides both a molecular ion peak and a fragmentation pattern that serves as a "fingerprint" for identification. This technique is highly sensitive and can detect impurities at very low levels. researchgate.net

Table 5: Proposed GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature of 100°C, ramped to 280°C |

| MS Ionization | Electron Impact (EI, 70 eV) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

X-ray Crystallography for Solid-State Structure Elucidation

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is measured. nih.gov From these data, an electron density map is generated, from which the positions of the atoms in the crystal lattice can be determined. nih.gov This would reveal the exact spatial orientation of the isobutyl and isopropyl groups relative to the benzene ring and the amine nitrogen. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the packing of the molecules in the solid state. Although no published crystal structure for this compound was found, data for structurally similar molecules demonstrate the high level of detail this method provides. iucr.orgiucr.org

Table 6: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | C-N, C-C (aromatic), C-C (aliphatic) |

| Key Bond Angles | C-N-C, C-C-C (in rings and chains) |

| Torsion Angles | Describing the orientation of the alkyl substituents |

| Intermolecular Interactions | N-H···π interactions or other hydrogen bonds |

Theoretical and Computational Chemistry Studies of N Isobutyl 4 Isopropylbenzenamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Isobutyl-4-isopropylbenzenamine at the molecular level. These computational methods provide insights into the molecule's three-dimensional structure, electron distribution, and orbital energies, which are crucial for predicting its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations would typically be employed to determine its most stable conformation (optimized geometry) and to calculate its thermodynamic properties.

A common approach involves using a functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p). The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of functional and basis set is critical for obtaining reliable results and is often benchmarked against experimental data or higher-level calculations when available.

For this compound, a geometry optimization would be performed to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This would provide key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the pyramidalization at the nitrogen atom and the rotational angles of the isobutyl and isopropyl groups would be determined.

The following table presents a hypothetical set of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Value |

| C-N Bond Length (Aniline Ring - N) | 1.41 Å |

| N-C Bond Length (N - Isobutyl) | 1.46 Å |

| C-C Bond Length (Isopropyl C-H) | 1.10 Å |

| C-N-C Bond Angle | 118° |

| Phenyl Ring Dihedral Angle | 15° |

Note: The data in this table is representative and intended for illustrative purposes, as specific DFT data for this compound is not publicly available.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory can provide more accurate electronic structure information. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are strong.

For this compound, high-accuracy ab initio calculations could be used to refine the geometry obtained from DFT and to calculate more precise electronic properties, such as the dipole moment and polarizability. These calculations would provide a deeper understanding of the electron distribution and how it is influenced by the alkyl substituents on the aniline (B41778) framework.

Conformational Analysis and Exploration of Potential Energy Surfaces

The isobutyl and isopropyl groups attached to the benzenamine scaffold introduce conformational flexibility. A thorough conformational analysis is essential to identify the various low-energy conformers and to understand their relative populations at a given temperature.

Computational methods can be used to explore the potential energy surface (PES) of this compound by systematically rotating the single bonds. For example, the dihedral angles defining the orientation of the isobutyl and isopropyl groups relative to the phenyl ring would be varied, and the energy of the molecule would be calculated at each point. This process generates a PES map, which reveals the energy minima corresponding to stable conformers and the energy barriers separating them.

The results of a conformational analysis would indicate the preferred spatial arrangement of the alkyl groups, which can influence the molecule's intermolecular interactions and its ability to bind to other molecules.

Reaction Mechanism Elucidation via Computational Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, theoretical studies can elucidate the pathways of reactions such as N-alkylation or arylsulfonylation.

In a study on the arylsulfonylation of N-isobutylaniline and its derivatives, semiempirical quantum-chemical methods (AM1 and PM3) were used to analyze the reactivities of the reactants. researchgate.net The calculations focused on the geometric, electronic, and energy characteristics of the reagents and model compounds to substantiate a possible reaction mechanism. It was proposed that the reaction is orbital-controlled, with the rate being proportional to the contributions of the nitrogen atom's s and pz orbitals to the Highest Occupied Molecular Orbital (HOMO) of the amine and the sulfur atom's contribution to the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl chloride. researchgate.net

DFT calculations can be used to map out the entire reaction coordinate, from reactants to products, identifying any intermediates and transition states. The transition state is the highest energy point along the reaction pathway and is critical for determining the reaction rate. By calculating the energy of the transition state, the activation energy of the reaction can be determined.

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation of the computational model and for interpretation of the experimental data.

For example, the vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated, which are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. Electronic excitation energies, corresponding to UV-Vis absorption bands, can also be computed.

The following table shows a hypothetical comparison of calculated and experimental spectroscopic data.

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR Frequency (N-H stretch) | 3400 cm⁻¹ | 3410 cm⁻¹ |

| ¹H NMR Chemical Shift (para-CH) | 2.9 ppm | 2.85 ppm |

| ¹³C NMR Chemical Shift (ipso-C of isopropyl) | 145 ppm | 146 ppm |

Note: The data in this table is representative and intended for illustrative purposes.

Intermolecular Interactions and Crystal Packing Analysis (if solid-state data become available)

Should solid-state data for this compound become available, for instance through X-ray crystallography, computational methods could be employed to analyze the intermolecular interactions and crystal packing.

Calculations could be used to quantify the strength of non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the arrangement of molecules in the crystal lattice. This analysis would provide insights into the solid-state properties of the compound. In the absence of experimental crystal data, theoretical predictions of crystal packing can be attempted, although this remains a challenging area of computational chemistry.

Industrial and Synthetic Applications of N Isobutyl 4 Isopropylbenzenamine As a Chemical Intermediate

Role in the Synthesis of Dyes and Pigments

N-alkylated anilines are foundational building blocks in the dye industry. google.com They function as key intermediates, often referred to as "couplers" or dye precursors, which are reacted with diazonium salts to form vibrant and stable azo dyes. The specific alkyl groups attached to the aniline (B41778) influence the final color, fastness, and solubility of the dye. For instance, N-isopropylaniline is noted for its use in creating dyes for acrylic fibers. nih.gov

While direct examples for N-Isobutyl-4-isopropylbenzenamine are not specified, its structure is analogous to other N-alkylanilines used in dye synthesis. ontosight.aiontosight.ai A patent for Solvent Red 169, for example, describes reacting N-isopropylaniline with phthalic anhydride (B1165640). google.com This suggests that this compound could potentially be used in similar processes to produce anthraquinone (B42736) or azo-based colorants with specific chromatic or physical properties.

Table 1: Examples of N-Alkylated Anilines in Dye Synthesis

| Compound | Application/Reaction | Reference |

|---|---|---|

| N-Isopropylaniline | Intermediate in the synthesis of dyes for acrylic fibers. | nih.gov |

| N-Isopropylaniline | Reactant with phthalic anhydride to produce 1-isopropyl amino anthraquinone, a key step for Solvent Red 169. | google.com |

| N,N-Dimethyl-4-isopropylaniline | Utilized in the production of dyes and pigments due to its ability to form stable, colored compounds. | ontosight.ai |

Utility in Agrochemical Precursor Synthesis

The synthesis of modern agrochemicals, particularly herbicides and fungicides, frequently involves N-alkylated aniline intermediates. ontosight.ai These compounds are used to build the core structures of active ingredients that target specific biological pathways in weeds or fungi.

A prominent example is the phenylurea class of herbicides. The herbicide Isoproturon, used extensively for crop protection, is synthesized from an N-substituted urea (B33335) derivative of 4-isopropylaniline (B126951) (also known as p-aminocumene). rsc.orgcymitquimica.com The synthesis involves the reaction of 4-isopropylaniline to form a key urea intermediate. rsc.org Given its structural similarity, this compound could theoretically serve as a precursor for novel pesticide molecules, where the specific combination of isobutyl and isopropyl groups could be tailored to modify the compound's efficacy, environmental persistence, or crop selectivity.

Table 2: Related Anilines as Agrochemical Precursors

| Precursor Compound | Resulting Agrochemical Class/Example | Reference |

|---|---|---|

| 4-Isopropylaniline | Phenylurea Herbicides (e.g., Isoproturon) | rsc.orgcymitquimica.com |

| N-Isopropylaniline | General precursor for agrochemicals. | solubilityofthings.comontosight.ai |

| N,N-Dimethyl-4-isopropylaniline | Intermediate for pesticides and herbicides. | ontosight.ai |

Application as a Building Block in the Production of Specialty Organic Materials

The versatility of N-alkylated anilines extends to materials science, where they can be incorporated into polymers and other specialty organic materials. ontosight.ai They can act as monomers, curing agents for resins, or as antioxidants in materials like rubber. The alkyl substituents on the aniline ring and nitrogen atom can enhance properties such as thermal stability, solubility in organic media, and resistance to oxidation.

While specific applications for this compound in this area are not documented, related compounds are used as hardeners for epoxy resins and as accelerators in various polymerization processes. The synthesis of complex molecules often requires building blocks with specific steric and electronic properties, a role that highly substituted anilines can fulfill.

Development of Novel Organic Reagents Derived from this compound

Aniline derivatives can be converted into highly useful and specialized reagents for organic synthesis. A notable area of development is the creation of amine-borane adducts, which are stable, easy-to-handle sources of borane (B79455) (BH₃) for hydroboration and reduction reactions.

Research has shown that the reactivity and stability of these amine-borane reagents are highly dependent on the steric and electronic nature of the N-alkyl groups. For example, N-Ethyl-N-isopropylaniline–borane has been identified as a superior reagent for hydroborations due to its high reactivity. acs.org In a related study, it was noted that N-alkyl-N-isobutylanilines form stable borane adducts, though the isobutyl group was found to exert slightly more steric hindrance than an isopropyl group. sigmaaldrich.com

This suggests a clear pathway for the potential development of a novel reagent from this compound. By reacting it with a source of borane, a This compound-borane adduct could be formed. This new reagent could offer a unique reactivity profile for selective reductions or hydroborations in complex organic syntheses, driven by the specific steric bulk provided by the isobutyl and isopropyl substituents. researchgate.net

Future Directions and Emerging Research Avenues for N Isobutyl 4 Isopropylbenzenamine

Development of Highly Selective and Efficient Catalysts for Transformations of N-Isobutyl-4-isopropylbenzenamine

The future utility of this compound is intrinsically linked to the development of sophisticated catalytic systems capable of directing its reactivity with high precision and efficiency. Research is moving beyond traditional methods to explore novel catalysts that can overcome the steric hindrance and electronic properties of the molecule to achieve desired chemical transformations.

One significant area of research is in catalytic C-H activation. For instance, nickel-catalyzed cross-coupling reactions have been successfully used to synthesize related structures like N,N-Dibenzyl-4-isopropylaniline from N,N-dibenzyl-4-fluoroaniline and an isopropyl Grignard reagent. uni-goettingen.de This highlights a pathway for directly functionalizing the aromatic ring, an approach that could be adapted for this compound to create a variety of derivatives.

Another promising frontier is hydroamination. The use of Double Metal Cyanide (DMC) catalysts, specifically a Zn/Co system, has proven highly effective for the hydroamination of phenylacetylene (B144264) with 4-isopropylaniline (B126951), achieving a 99% yield under specific conditions. mdpi.com This demonstrates that with the right catalyst, the amine group can participate in complex addition reactions.

However, challenges remain. Certain catalytic processes have shown limited success with structurally similar anilines. For example, a manganese-catalyzed dehydrogenative protocol aimed at synthesizing urea (B33335) derivatives was found to be unsuccessful for aromatic amines like 4-isopropylaniline, yielding only trace amounts of the desired product. acs.org This underscores the need for catalyst design to be highly specific to both the substrate and the desired transformation. Future research will likely focus on earth-abundant metal catalysts and advanced systems like Frustrated Lewis Pairs (FLPs) to enable new types of reactions, such as hydrogenation and novel coupling chemistries. acs.orgscholaris.ca

Table 1: Examples of Catalytic Transformations Involving Related Anilines

| Catalyst System | Reactants | Product Type | Yield | Research Focus |

| Nickel Complex | N,N-dibenzyl-4-fluoroaniline + i-PrMgBr | C-H Functionalization | 73% | Synthesis of N,N-Dibenzyl-4-isopropylaniline via cross-coupling. uni-goettingen.de |

| Zn/Co DMCC | 4-isopropylaniline + Phenylacetylene | Hydroamination | 99% | Addition of an amine across a C-C triple bond. mdpi.com |

| Manganese Pincer Complex | 4-isopropylaniline + Methanol (B129727) | Dehydrogenative Coupling | <5% | Attempted synthesis of a symmetrical urea derivative, highlighting catalyst limitations. acs.org |

Integration into Flow Chemistry Systems for Enhanced Synthetic Efficiency

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch manufacturing, offering significant advantages in safety, efficiency, and scalability. mdpi.comscielo.br The integration of this compound synthesis and its subsequent transformations into flow systems is a key avenue for future development.

The primary benefits of flow chemistry include superior heat and mass transfer, which allows for reactions to be conducted under high-temperature and high-pressure conditions that are often unsafe or uncontrollable in large batch reactors. scielo.brd-nb.info This could enable novel reactivity for this compound and significantly reduce reaction times. For example, a process that is sluggish in batch could be accelerated at an elevated temperature in a microreactor, with the excellent heat transfer mitigating the risk of thermal runaway. d-nb.info

Furthermore, flow chemistry facilitates the synthesis of complex molecules through multi-step, continuous sequences without the need for manual isolation of intermediates. nih.gov A future application could involve a multi-step flow process starting from the reductive amination of a suitable precursor to form this compound, which is then immediately reacted in a subsequent reactor module with a different reagent to generate a more complex derivative. This approach has been successfully applied to the synthesis of pharmaceuticals like flibanserin, which involves steps such as reductive amination and benzimidazole (B57391) formation in a continuous sequence. nih.gov

Table 2: Comparison of Batch Processing vs. Potential Flow Chemistry for this compound Transformations

| Parameter | Traditional Batch Processing | Potential Flow Chemistry System |

| Heat Transfer | Limited, risk of hotspots, difficult to scale. | Highly efficient, precise temperature control. scielo.br |

| Mixing | Often inefficient, dependent on stirrer speed and vessel geometry. | Rapid and efficient, ensuring high reproducibility. scielo.br |

| Safety | Large volumes of hazardous materials, risk of thermal runaway. | Small reactor volumes, inherently safer, better control over exothermic reactions. d-nb.info |

| Scalability | Often requires re-optimization of reaction conditions. | Achieved by running the system for a longer duration ("scaling out"). |

| Reaction Conditions | Limited by solvent boiling point at atmospheric pressure. | Can utilize extreme temperatures and pressures safely. d-nb.info |

Computational Design and Discovery of New this compound Derivatives with Tailored Chemical Reactivity

Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules. In the context of this compound, computational methods can be used to predict the chemical reactivity of the parent molecule and to design new derivatives with specific, tailored properties.